molecular formula C14H25NO4 B2683212 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid CAS No. 180046-57-5

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid

Cat. No.: B2683212
CAS No.: 180046-57-5
M. Wt: 271.357
InChI Key: SOMMQRXDBVDYST-XYPYZODXSA-N
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Description

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl ring, an acetic acid moiety, and a tert-butoxycarbonyl (BOC) protected amine group

Scientific Research Applications

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid typically involves multiple steps One common method starts with the cyclohexyl ring, which is functionalized to introduce the amine group This amine is then protected using tert-butoxycarbonyl chloride to form the BOC-protected amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The BOC-protected amine group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid (TFA), followed by substitution reactions using various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The BOC-protected amine group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trans-2-[4-(tert-butoxycarbonyl)amino]cyclohexyl]acetate
  • 2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid

Uniqueness

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid is unique due to its specific structure, which includes a cyclohexyl ring and a BOC-protected amine. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMMQRXDBVDYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143749
Record name trans-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180046-57-5
Record name trans-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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